4,4'-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol]
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Overview
Description
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sulfanediyl group linking two phenolic units, each substituted with a methyl group and a 2-methylbutan-2-yl group. The molecular formula of this compound is C22H30O2S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] typically involves the reaction of 5-methyl-2-(2-methylbutan-2-yl)phenol with a sulfanediyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated or acylated derivatives .
Scientific Research Applications
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Sulfinylbis[5-methyl-2-(2-methyl-2-propanyl)phenol]
- 2,2’-Di-tert-butyl-5,5’-dimethyl-4,4’-sulfinyl-di-phenol
Uniqueness
4,4’-Sulfanediylbis[5-methyl-2-(2-methylbutan-2-yl)phenol] is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
73529-08-5 |
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Molecular Formula |
C24H34O2S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-[4-hydroxy-2-methyl-5-(2-methylbutan-2-yl)phenyl]sulfanyl-5-methyl-2-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C24H34O2S/c1-9-23(5,6)17-13-21(15(3)11-19(17)25)27-22-14-18(24(7,8)10-2)20(26)12-16(22)4/h11-14,25-26H,9-10H2,1-8H3 |
InChI Key |
CADXVZCKKXVASA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=C(C(=C1)SC2=CC(=C(C=C2C)O)C(C)(C)CC)C)O |
Origin of Product |
United States |
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